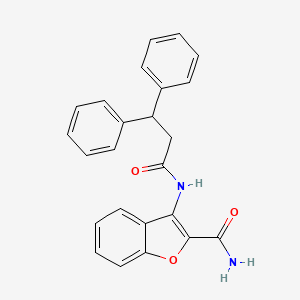

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c25-24(28)23-22(18-13-7-8-14-20(18)29-23)26-21(27)15-19(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,19H,15H2,(H2,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWWPRLFYZMMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a Friedel-Crafts alkylation reaction followed by intramolecular cyclization. For example, starting from 3-hydroxybenzaldehyde, a Friedel-Crafts alkylation with an appropriate alkyl halide can yield the benzofuran core.

Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 3,3-diphenylpropanoic acid or its derivatives. This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in disease symptoms.

Comparación Con Compuestos Similares

Key Observations :

- The diphenylpropanamido group in the target compound introduces significant steric hindrance compared to simpler aliphatic or halogenated substituents (e.g., ). This may reduce solubility but improve binding to hydrophobic targets.

- Fluorophenyl or biphenyl substitutions (e.g., ) enhance electronic interactions (e.g., π-π stacking) but differ in spatial arrangement compared to the diphenylpropanamido group.

Antioxidant Activity

Benzofuran-2-carboxamides with methoxy or substituted phenyl groups (e.g., 7-methoxy derivatives) exhibit moderate to strong antioxidant activity, as demonstrated in DPPH radical scavenging assays . However, bulky substituents like diphenylpropanamido may reduce reactivity with free radicals due to steric shielding.

Drug Intermediate Potential

Benzofuran carboxamides are critical intermediates in synthesizing pharmaceuticals like vilazodone, a serotonin receptor modulator .

Actividad Biológica

3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide can be represented as follows:

- Molecular Weight : Approximately 365.43 g/mol

- IUPAC Name : 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide

The structure features a benzofuran core with an amide linkage, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study focused on related benzofuran compounds showed that they could inhibit the activity of Sortase A (SrtA), an enzyme critical for the virulence of Gram-positive bacteria such as Staphylococcus aureus. Compounds similar to 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide demonstrated IC50 values indicating effective inhibition of bacterial growth .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound Ia-22 | 30.8 | Sortase A |

| Positive Control (pHMB) | 130 | Sortase A |

The mechanism through which 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : By interacting with key enzymes like Sortase A, the compound may disrupt bacterial cell wall synthesis.

- Binding Interactions : The unique structure allows for specific binding to active sites on target proteins, modulating their function.

Case Studies

Several case studies have explored the biological implications of benzofuran derivatives:

-

Case Study on Antimicrobial Efficacy :

- A series of benzofuran derivatives were synthesized and their antimicrobial activities were evaluated. The study highlighted that modifications to the amide group significantly influenced their inhibitory potency against SrtA.

-

Case Study on Insecticidal Properties :

- Research assessing the larvicidal effects of benzofuran compounds against Aedes aegypti indicated promising results with certain derivatives achieving low LC50 values without significant toxicity in mammalian cells.

Q & A

Q. What are the optimal synthetic routes for 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with functionalization of the benzofuran core. Key steps include:

- C–H Arylation : Palladium-catalyzed arylation introduces substituents at the C3 position of the benzofuran ring .

- Amidation : Coupling agents like EDC/HATU are critical for forming the diphenylpropanamido group .

- Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity. Yield optimization strategies include solvent selection (e.g., DMF for solubility), temperature control (60–80°C for amidation), and continuous flow reactors for scalable synthesis .

Q. Which spectroscopic methods are most effective for characterizing 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide?

- NMR Spectroscopy : H and C NMR confirm substituent positions and amide bond formation. Aromatic protons in the benzofuran core appear at δ 6.8–7.5 ppm, while the diphenylpropanamido group shows distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for CHNO) .

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) confirm functional groups .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- In vitro Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or ATP-based). IC values <10 µM suggest therapeutic potential .

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays. For example, benzofuran derivatives inhibit COX-2 with IC values of 0.5–5 µM .

- Solubility : Pre-screen in DMSO (≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-(3,3-Diphenylpropanamido)benzofuran-2-carboxamide?

- Modify Substituents : Replace the diphenyl group with fluorophenyl or methoxyphenyl to enhance lipophilicity or target affinity. Fluorine substitution improves metabolic stability .

- Amide Linkers : Replace the propanamido chain with ethoxy or chloroethyl groups to alter pharmacokinetics .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to predict activity based on electronic (logP) and steric parameters .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Xenograft Models : Implant human tumor cells (e.g., melanoma A375) in nude mice. Dose at 10–50 mg/kg/day (oral or IP) and monitor tumor volume reduction .

- Neuroprotection Models : Test in MPTP-induced Parkinson’s disease mice. Measure dopamine levels via HPLC post-treatment .

- Pharmacokinetics : Assess bioavailability (F >20%), half-life (t >4 hr), and tissue distribution using LC-MS/MS .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Counter-Screen : Test against unrelated targets (e.g., hERG channel) to rule off-target effects .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC = −log(IC)) .

Q. What computational tools can predict the binding mode of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with kinases (e.g., EGFR). Key residues (e.g., Lys721) may form hydrogen bonds with the carboxamide group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- ADMET Prediction : Tools like SwissADME estimate logP (optimal: 2–5), BBB permeability, and CYP450 inhibition .

Methodological Considerations

Q. How can researchers resolve low solubility issues during formulation?

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug Design : Convert the carboxamide to a methyl ester for improved absorption, with enzymatic cleavage in vivo .

Q. What strategies mitigate synthetic byproducts (e.g., incomplete amidation)?

- Coupling Agents : Optimize EDC/HOBt ratios (1:1.2) and reaction time (12–24 hr) .

- Real-Time Monitoring : Use TLC or inline IR to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.